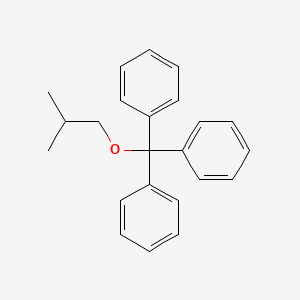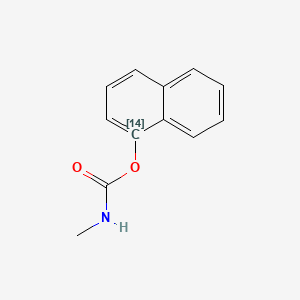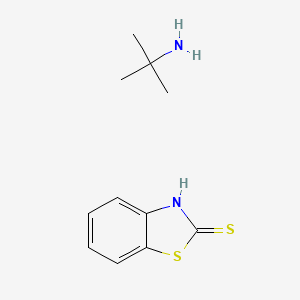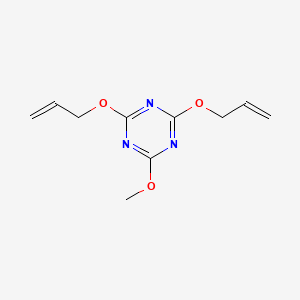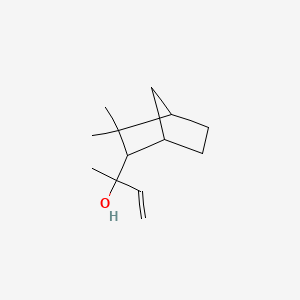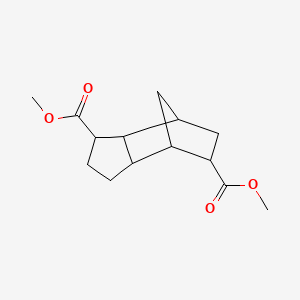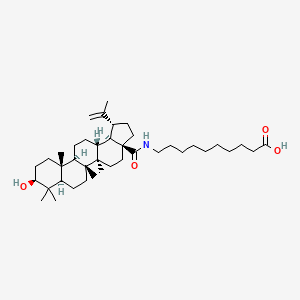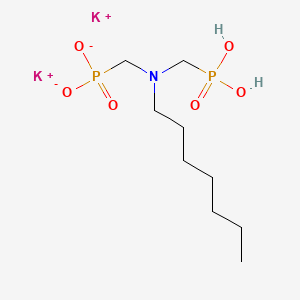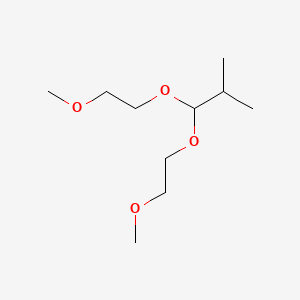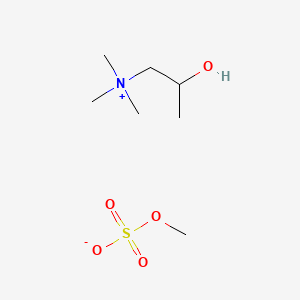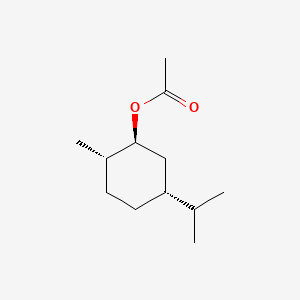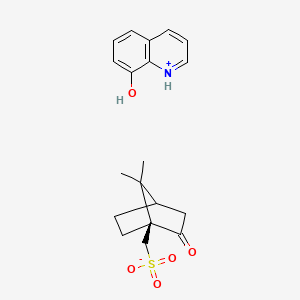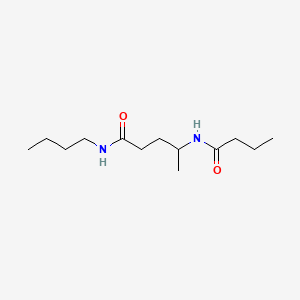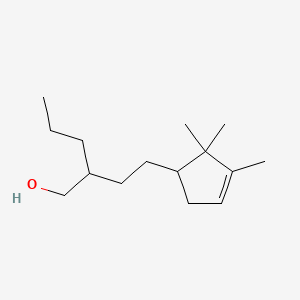
2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol is a heterocyclic organic compound with the molecular formula C15H28O and a molecular weight of 224.38222 g/mol . It is known for its unique structure, which includes a cyclopentene ring substituted with multiple methyl groups and a butanol side chain.
Preparation Methods
The synthesis of 2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Substitution Reactions: Methyl groups are introduced to the cyclopentene ring through substitution reactions using methylating agents.
Attachment of the Butanol Side Chain: The butanol side chain is attached to the cyclopentene ring through a series of alkylation reactions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity under controlled reaction conditions .
Chemical Reactions Analysis
2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .
Scientific Research Applications
2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol can be compared with similar compounds such as:
2,2,3-Trimethyl-1-butanol: This compound has a similar structure but lacks the cyclopentene ring, making it less complex and with different chemical properties.
2,2,3-Trimethylcyclopent-3-en-1-ol: This compound has a similar cyclopentene ring structure but differs in the side chain, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of a cyclopentene ring with multiple methyl groups and a butanol side chain, which imparts distinct chemical and physical properties .
Properties
CAS No. |
74981-29-6 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl]pentan-1-ol |
InChI |
InChI=1S/C15H28O/c1-5-6-13(11-16)8-10-14-9-7-12(2)15(14,3)4/h7,13-14,16H,5-6,8-11H2,1-4H3 |
InChI Key |
GRZGHPUCFCQWND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC1CC=C(C1(C)C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


